2-chloro-6-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
CAS No.: 941910-42-5
Cat. No.: VC4868750
Molecular Formula: C19H18ClFN2O2
Molecular Weight: 360.81
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941910-42-5 |
|---|---|
| Molecular Formula | C19H18ClFN2O2 |
| Molecular Weight | 360.81 |
| IUPAC Name | 2-chloro-6-fluoro-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide |
| Standard InChI | InChI=1S/C19H18ClFN2O2/c1-2-10-23-16-8-7-13(11-12(16)6-9-17(23)24)22-19(25)18-14(20)4-3-5-15(18)21/h3-5,7-8,11H,2,6,9-10H2,1H3,(H,22,25) |
| Standard InChI Key | AUJJQOYSWFTQNQ-UHFFFAOYSA-N |
| SMILES | CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3Cl)F |
Introduction
Potential Applications and Research Directions
While specific applications of 2-chloro-6-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide are not well-documented, compounds with similar structures have shown promise in various therapeutic areas:
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Anticancer Activity: Benzamide derivatives have been explored for their anticancer properties, with some compounds exhibiting significant activity against various cancer cell lines .
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Antimicrobial Activity: The benzamide class has also been studied for antimicrobial effects, with potential applications against bacterial and fungal pathogens .
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Pharmacokinetic Properties: Understanding the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME), is crucial for assessing its drug-like properties and potential therapeutic use.
Future Research Directions
Given the limited information available on 2-chloro-6-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, future research should focus on:
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Synthetic Optimization: Developing efficient synthesis protocols to produce the compound in high yield and purity.
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Biological Evaluation: Conducting in vitro and in vivo studies to assess its pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
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Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to enhance its biological activity and drug-like properties.
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